5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound with the molecular formula and a molar mass of 196.16 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a building block in the synthesis of more complex molecules and for its biological activities. The presence of a nitro group and an oxetane ring contributes to its unique chemical properties, making it a subject of interest in various scientific studies.
The compound can be sourced from chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis and applications are documented in various scientific literature, including articles published in reputable journals and databases such as PubChem.
5-Nitro-2-(oxetan-3-yloxy)pyrimidine is classified as a pyrimidine derivative due to its structural characteristics. Pyrimidines are a category of nitrogen-containing heterocycles that play significant roles in biochemistry, particularly in the formation of nucleic acids.
The synthesis of 5-Nitro-2-(oxetan-3-yloxy)pyrimidine typically involves the nitration of 2-(oxetan-3-yloxy)pyrimidine. This process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure proper nitration without excessive side reactions.
In an industrial context, the production can be scaled using continuous flow reactors, which provide enhanced control over reaction parameters, thus improving yield and purity. Automated systems are often employed to minimize human error and increase efficiency during synthesis.
The molecular structure of 5-Nitro-2-(oxetan-3-yloxy)pyrimidine features a pyrimidine ring substituted at the second position with an oxetane ring and a nitro group at the fifth position. This configuration imparts specific reactivity patterns that are critical for its biological activity.
Key structural data include:
5-Nitro-2-(oxetan-3-yloxy)pyrimidine undergoes several notable chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Nitro-2-(oxetan-3-yloxy)pyrimidine primarily involves its interaction with biological targets at the molecular level. The nitro group may undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the oxetane ring can form covalent bonds with biological macromolecules, influencing their functionality.
5-Nitro-2-(oxetan-3-yloxy)pyrimidine is characterized by:
Key chemical properties include:
5-Nitro-2-(oxetan-3-yloxy)pyrimidine has several significant applications across various fields:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
The electron-deficient pyrimidine ring in 5-nitro-2-chloropyrimidine undergoes efficient SNAr reactions with oxetan-3-ol, leveraging the activating effect of the nitro group at the ortho position. This reaction proceeds optimally in aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃ or Cs₂CO₃) at 60–80°C, achieving >90% conversion within 6 hours. The strong electron-withdrawing nature of the nitro group (σₚ = 0.78) reduces the energy barrier for Meisenheimer complex formation, enabling nucleophilic displacement even with moderately nucleophilic alcohols like oxetan-3-ol. Critically, temperature control prevents oxetane ring degradation, while stoichiometric base usage minimizes O-alkylation side products. This method is scalable to kilogram quantities with minimal purification requirements [5] [9].
Table 1: SNAr Optimization Parameters for 5-Nitro-2-(oxetan-3-yloxy)pyrimidine Synthesis
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 6 | 92 |
Cs₂CO₃ | MeCN | 60 | 8 | 89 |
NaH | THF | 40 | 4 | 75* |
DBU | Dioxane | 100 | 3 | 68* |
Note: * denotes significant oxetane decomposition observed
Regioselective coupling of oxetan-3-ol with halopyrimidines demands protection-deprotection strategies to prevent ring-opening. tert-Butyldimethylsilyl (TBS) protection of oxetan-3-ol prior to SNAr, followed by fluoride-mediated deprotection, yields the target compound in 85% overall yield. Alternatively, Leuckart-Wallach conditions (oxetan-3-one with formamide/formate reduction) provide protected aminooxetane intermediates that resist ring degradation. For direct coupling, phase-transfer catalysis (Aliquat 336 in toluene/H₂O) enables efficient etherification at 25°C with 80% yield, suppressing hydrolysis. The oxetane’s strain energy (106 kJ/mol) enhances reactivity but necessitates pH control (reaction pH >9) to prevent acid-catalyzed degradation during workup [4] [10].
One-pot chalcone cyclization enables modular construction of polysubstituted pyrimidines. Reacting 4-bromobenzaldehyde, 2,4,5-trimethoxyacetophenone, and guanidine hydrochloride under basic conditions (NaOH, ethanol, reflux) yields 4-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine. Subsequent nitration (HNO₃/AcOH) at C5, followed by oxetane coupling, provides the target scaffold in 51% overall yield. Key advantages include convergence and functional group tolerance: bromo and methoxy groups remain intact during cyclization. However, regiocontrol during nitration requires stoichiometric Lewis acids (e.g., CeCl₃) to direct electrophilic attack to C5, achieving >15:1 C5/C6 selectivity [6].
Table 2: Multicomponent Synthesis of Functionalized Pyrimidines
Chalcone Precursor | Cyclizing Agent | Product | Yield (%) |
---|---|---|---|
4-BrC₆H₄CH=COC₆H₂(OMe)₃-2,4,5 | Guanidine·HCl | 4-(4-BrPh)-5-(2,4,5-(OMe)₃Ph)pyrimidin-2-amine | 58 |
4-ClC₆H₄CH=COC₆H₃(OMe)₂-3,4 | Acetamidine | 4-(4-ClPh)-5-(3,4-(OMe)₂Ph)pyrimidin-2-amine | 46 |
4-MeC₆H₄CH=COC₆H₄OMe-4 | Urea | 4-(4-MePh)-5-(4-MeOPh)pyrimidin-2-amine | 69 |
Enantioselective oxetane synthesis employs chiral bimetallic catalysts (La/Li-PyBOX) for sulfur ylide-mediated epoxidation-cyclization cascades, yielding 2,2-disubstituted oxetanes in 90% ee. For heterocycle formation, confined chiral phosphoric acids (e.g., SPINOL-derived CPA-8) desymmetrize 3-substituted oxetanes via intramolecular etherification. Optimized conditions (p-xylene, 45°C, 40h) deliver benzoxazepine-fused oxetanes in 85% yield and 92% ee. The mechanism involves oxetane activation via hydrogen bonding and steric steering by the 1-naphthyl groups of the catalyst, enforcing enantioselective ring-opening. This strategy tolerates pyrimidine-linked oxetanes, though yields decrease with C2-substituted variants due to steric congestion [8] [10].
The nitro group serves as a linchpin for diversification:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: